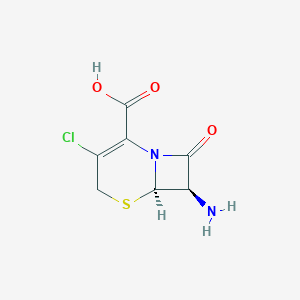

7-Amino-3-chloro cephalosporanic acid

Beschreibung

Eigenschaften

IUPAC Name |

(6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSAFIZCBAZPMY-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501128595 | |

| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53994-69-7 | |

| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-3-chloro-3-cephem-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINO-3-CHLORO-3-CEPHEM-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9T49E55O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Amino-3-chloro-cephalosporanic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3-chloro-cephalosporanic acid (7-ACCA) is a pivotal intermediate in the semi-synthetic production of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor.[1][2][3] Its chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring with a chlorine atom at the C-3 position, is fundamental to the therapeutic efficacy of these antibiotics. This technical guide provides an in-depth overview of the basic properties of 7-ACCA, including its physicochemical characteristics, stability profile, and established analytical and synthetic methodologies.

Physicochemical Properties

7-ACCA is a white to off-white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClN₂O₃S | [5][6] |

| Molecular Weight | 234.66 g/mol | [5][6] |

| CAS Number | 53994-69-7 | [5] |

| Appearance | White or off-white crystalline powder | [4] |

| Melting Point | >180°C (decomposes) | [7] |

| Solubility | Slightly soluble in aqueous acid (with heating) and DMSO (with heating and sonication). | [7] |

| pKa | 1.87 ± 0.50 (Predicted) | [7] |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.735 (Predicted) | [7] |

Spectroscopic and Chromatographic Data

The identity and purity of 7-ACCA are routinely confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 7-ACCA. While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, typical reference values are crucial for verification.

Note on NMR Data Interpretation: The chemical shifts are reported in parts per million (ppm) relative to a standard. The multiplicity of a signal (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet) provides information about the number of adjacent protons, and the coupling constant (J), reported in Hertz (Hz), quantifies the interaction between coupled protons.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the 7-ACCA molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern is a unique characteristic of the compound.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 7-ACCA and for monitoring the progress of its synthesis and degradation.[12]

Stability Profile

The stability of the β-lactam ring in 7-ACCA is a critical factor in its handling, storage, and use in synthesis. Degradation can occur under various conditions, including acidic, basic, and elevated temperatures.

Stock solutions of 7-ACCA are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[2] The solid form should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[7]

The degradation of cephalosporins, including structures related to 7-ACCA, often follows pseudo-first-order kinetics and is influenced by pH.[13] The primary degradation pathway involves the hydrolysis of the β-lactam ring.

Experimental Protocols

Synthesis of 7-ACCA

Two primary routes for the synthesis of 7-ACCA are the chemical modification of 7-aminocephalosporanic acid (7-ACA) and enzymatic hydrolysis.

1. Chemical Synthesis from 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (ENM)

This multi-step chemical synthesis involves the conversion of the 3-hydroxy group to a chloro group followed by deprotection of the amino and carboxylic acid groups.[4]

-

Step 1: Bromination and Cyclization: The starting material, ENM, undergoes bromination and subsequent cyclization under acidic conditions.

-

Step 2: Chlorination: The hydroxyl group at the C-3 position is replaced with chlorine using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

Step 3: Deprotection: The protecting groups on the C-7 amino group and the C-4 carboxylic acid are removed to yield the final 7-ACCA product.

2. Enzymatic Synthesis from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid

This method utilizes an immobilized enzyme, typically penicillin G acylase, for the deacylation of the C-7 amino group. This "green chemistry" approach offers milder reaction conditions and often higher specificity.[14][15][16][17][18]

-

Materials:

-

7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid

-

Immobilized penicillin G acylase

-

Water

-

Dilute sodium bicarbonate solution

-

Dilute sodium carbonate solution

-

Dilute hydrochloric acid

-

-

Procedure:

-

Suspend 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid in water.

-

Adjust the pH to 7.0–7.2 with dilute sodium bicarbonate solution to dissolve the starting material.

-

Add immobilized penicillin G acylase to the solution.

-

Maintain the pH at 7.9–8.0 by the controlled addition of dilute sodium carbonate solution.

-

Monitor the reaction until completion.

-

Filter to remove the immobilized enzyme.

-

Adjust the pH of the filtrate to 2.0–3.0 with dilute hydrochloric acid to precipitate the 7-ACCA product.

-

Filter, wash, and dry the product.

-

HPLC Method for Purity Analysis

The following is a general protocol for the HPLC analysis of 7-ACCA. Specific parameters may need to be optimized depending on the HPLC system and column used.[12][19][20][21]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where 7-ACCA has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known amount of 7-ACCA in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration.

Signaling Pathways and Workflows

Synthesis of 7-ACCA: A Simplified Workflow

The following diagram illustrates a generalized workflow for the synthesis of 7-ACCA, highlighting the key transformation from a protected cephalosporin intermediate.

References

- 1. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Amino-3-chloro cephalosporanic acid | CAS#:53994-69-7 | Chemsrc [chemsrc.com]

- 4. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 5. 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 53994-69-7 | FA34171 [biosynth.com]

- 7. 7-Amino-3-chloro-3-cephem-4-carboxylic acid [chembk.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. scienceopen.com [scienceopen.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]

- 15. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]

- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 18. researchgate.net [researchgate.net]

- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. chromatographyonline.com [chromatographyonline.com]

The Core Mechanism of 7-ACCA Derivatives in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-aminocephalosporanic acid (7-ACCA) derivatives, a cornerstone class of β-lactam antibiotics known as cephalosporins. While 7-ACCA itself is the foundational core, its derivatives are the active antibacterial agents. This document delves into their molecular targets, the biochemical pathways they disrupt, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for key assays and quantitative data on antibacterial efficacy are presented to support research and drug development efforts.

Executive Summary

Cephalosporins, derived from the 7-ACCA nucleus, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This essential structure, composed of peptidoglycan, provides structural integrity to the bacterial cell, protecting it from osmotic lysis. By targeting and inactivating key enzymes involved in peptidoglycan biosynthesis, specifically penicillin-binding proteins (PBPs), cephalosporins disrupt the cell wall's integrity, leading to cell death. The clinical efficacy of different cephalosporin (B10832234) generations is dictated by their spectrum of activity against Gram-positive and Gram-negative bacteria, their stability against bacterial resistance mechanisms, and their pharmacokinetic properties.

The Primary Target: Bacterial Cell Wall Synthesis

The bacterial cell wall is a unique and essential structure, making it an ideal target for selective antibacterial therapy. The primary structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1][2] This cross-linking step is crucial for the strength and rigidity of the cell wall.

The Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria).[3][4] The final and critical step in this pathway is the transpeptidation reaction, which creates the cross-links between adjacent peptide chains. This reaction is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5][6]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The bactericidal activity of cephalosporins stems from their ability to act as suicide inhibitors of PBPs.[7][8][9] The four-membered β-lactam ring of cephalosporins is sterically similar to the D-Ala-D-Ala moiety of the peptidoglycan precursor.[6] This structural mimicry allows the cephalosporin molecule to bind to the active site of the PBP.

The serine residue in the active site of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[10] This acylation inactivates the PBP, preventing it from carrying out the transpeptidation reaction.[11] The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[3][7]

Quantitative Data: Antibacterial Efficacy

The in vitro efficacy of cephalosporins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for several 7-ACCA derivatives against common bacterial pathogens.

| Antibiotic (7-ACCA Derivative) | Staphylococcus aureus (MSSA) | Escherichia coli | Pseudomonas aeruginosa |

| Cefaclor | 0.6 - 128 µg/mL[12] | 16 µg/mL (inhibited 68% of aerobes) | Generally resistant |

| Cephalexin | ≤0.06 - 2 µg/mL[13] | 4 - 16 µg/mL[14] | Generally resistant |

| Cefazolin | ≤1 - 8 µg/mL[14] | ≤2 µg/mL (Susceptible breakpoint) | Generally resistant |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Bacterial Resistance Mechanisms

The emergence of bacterial resistance to cephalosporins is a significant clinical challenge. The two primary mechanisms of resistance are:

-

Enzymatic Degradation by β-Lactamases: Bacteria can produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring of cephalosporins, rendering the antibiotic inactive.[15][16] This is the most common mechanism of resistance.[11]

-

Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to a reduced binding affinity of cephalosporins for their target, thus diminishing the inhibitory effect.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of a cephalosporin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Cephalosporin stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Antibiotic Dilution: Perform serial two-fold dilutions of the cephalosporin stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of a cephalosporin for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding.

Materials:

-

Bacterial membrane preparation containing PBPs

-

Cephalosporin of interest

-

Labeled β-lactam probe (e.g., Bocillin FL - a fluorescent penicillin)

-

SDS-PAGE apparatus

-

Fluorescence scanner

Procedure:

-

Incubation: Incubate the bacterial membrane preparation with varying concentrations of the unlabeled cephalosporin for a defined period to allow for binding to the PBPs.

-

Labeling: Add a fixed, saturating concentration of the fluorescently labeled β-lactam probe to the mixture and incubate to allow it to bind to any PBPs not occupied by the test cephalosporin.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Visualization: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the binding affinity of the test cephalosporin.

-

Analysis: Quantify the fluorescence intensity of each PBP band to determine the concentration of the cephalosporin required to inhibit 50% of the binding of the fluorescent probe (IC₅₀), which is a measure of its binding affinity.

β-Lactamase Activity Assay (Nitrocefin Assay)

This colorimetric assay is used to detect and quantify the activity of β-lactamase enzymes.

Materials:

-

Bacterial lysate or purified β-lactamase

-

Nitrocefin (B1678963) (a chromogenic cephalosporin substrate)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a bacterial lysate or use a purified β-lactamase solution.

-

Reaction Setup: In a microtiter plate, add the bacterial sample to the assay buffer.

-

Substrate Addition: Add a solution of nitrocefin to each well to initiate the reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader. The hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.

-

Calculation: The rate of the increase in absorbance is directly proportional to the β-lactamase activity in the sample.

Experimental Workflow for Mechanism of Action Studies

A typical workflow to elucidate the mechanism of action of a novel 7-ACCA derivative involves a series of integrated experiments.

This workflow begins with determining the antibacterial spectrum (MIC testing) and bactericidal/bacteriostatic nature (time-kill kinetics) of the compound. Subsequent experiments focus on identifying the specific molecular target (PBP binding assays) and confirming the downstream cellular effects (cell lysis assays). Finally, understanding potential resistance mechanisms through β-lactamase hydrolysis and PBP mutation analysis provides a complete picture of the compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. microbenotes.com [microbenotes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. microbenotes.com [microbenotes.com]

The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and History of Cephalosporin Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and subsequent evolution of cephalosporin (B10832234) intermediates, the foundational scaffolds upon which a significant portion of modern antibiotic therapy is built. We delve into the historical context of their unearthing, the intricate biosynthetic pathways, detailed experimental protocols for their synthesis, and a quantitative comparison of production methodologies. This document serves as a comprehensive resource, providing the technical detail necessary for a thorough understanding of these critical pharmaceutical building blocks.

A Serendipitous Discovery: The Dawn of the Cephalosporin Era

The story of cephalosporins begins in 1945 with the Italian pharmacologist Giuseppe Brotzu.[1] While investigating a sewage outfall off the coast of Sardinia, he isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), that exhibited potent antibacterial activity.[1][2][3] This discovery, born from an early understanding of ecological antagonism, laid the groundwork for a new class of antibiotics.

Further investigation at the Sir William Dunn School of Pathology at the University of Oxford by Sir Edward Abraham and Guy Newton led to the isolation of three primary antibiotic substances from Brotzu's fungal culture: Cephalosporin P, Cephalosporin N, and Cephalosporin C.[2] Of these, Cephalosporin C, first characterized in 1961, proved to be the most promising.[4] Although it possessed only weak intrinsic antibacterial activity, it was remarkably resistant to penicillinase, the enzyme responsible for bacterial resistance to penicillin.[5]

The crucial breakthrough came with the elucidation of Cephalosporin C's structure. It contained a bicyclic core composed of a β-lactam ring fused to a dihydrothiazine ring.[2] Researchers realized that by removing the native D-α-aminoadipic acid side chain, they could isolate the core nucleus: 7-aminocephalosporanic acid (7-ACA) .[1][2][5] This intermediate proved to be analogous to 6-aminopenicillanic acid (6-APA), the cornerstone of semi-synthetic penicillins, and opened the door to the creation of thousands of new semi-synthetic cephalosporins with vastly improved potency and spectrum of activity.[1][2]

The Natural Precursor: Cephalosporin C Biosynthesis

Cephalosporin C is the natural starting material for the industrial production of most semi-synthetic cephalosporins. It is produced by Acremonium chrysogenum through a complex fermentation process. The biosynthetic pathway begins with three precursor amino acids: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine.[6] These are condensed into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) by the enzyme ACV synthetase.[7] A key cyclization step, catalyzed by isopenicillin N synthase (IPNS), forms the bicyclic structure of isopenicillin N. This intermediate is then epimerized to penicillin N. The pathway culminates in the expansion of the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC), a reaction catalyzed by deacetoxycephalosporin C synthase (DAOCS, or expandase).[3][6] Finally, deacetylcephalosporin C (DAC) is acetylated to yield Cephalosporin C.[3]

The Cornerstone Intermediate: 7-Aminocephalosporanic Acid (7-ACA)

7-ACA is the most critical intermediate for the synthesis of the majority of commercially available cephalosporins.[8][9] Its production from the fermentation product, Cephalosporin C, is a cornerstone of the pharmaceutical industry. Two primary routes, chemical and enzymatic, have been developed for this conversion.

Production of 7-ACA from Cephalosporin C

The conversion of Cephalosporin C to 7-ACA involves the selective cleavage of the amide bond linking the D-α-aminoadipic acid side chain to the 7-amino group of the cephem nucleus.

Experimental Protocols

The traditional chemical method involves protecting the carboxyl groups, forming an imino halide, and then hydrolyzing to yield 7-ACA. This process is effective but uses harsh, toxic reagents and requires cryogenic temperatures.[8][10]

-

Silylation: Suspend Cephalosporin C sodium salt in an anhydrous chlorinated solvent (e.g., methylene (B1212753) chloride) with dimethylaniline. Add a silylating agent, such as dichlorodimethylsilane, and stir for 60-90 minutes at 25-30°C to protect the carboxyl groups.[11]

-

Imino Halide Formation: Cool the slurry to -60°C. Add a solution of phosphorus pentachloride (PCl₅) in methylene chloride. Maintain the temperature at -40°C for approximately 2 hours to form the imino chloride.[11]

-

Hydrolysis (Alcoholysis): Cool the reaction mixture to -75°C. Add a cold solution of methanol.[11]

-

Work-up and Isolation: Add water to the reaction mixture. Adjust the pH to approximately 3.5-4.0 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the 7-ACA. The solid product is then filtered, washed with water and acetone, and dried under vacuum.[11]

This chemo-enzymatic process is more environmentally benign and operates under mild conditions.[2][8][12]

-

Oxidative Deamination: Immobilized D-amino acid oxidase (D-AOD), often from the yeast Trigonopsis variabilis, is used to convert Cephalosporin C to α-ketoadipyl-7-ACA.[8][12] The reaction is typically carried out in an aqueous buffer (e.g., pH 8.0) at 20-25°C.[12] Hydrogen peroxide is a byproduct of this reaction.

-

Intermediate Conversion: The α-ketoadipyl-7-ACA intermediate spontaneously reacts with the hydrogen peroxide generated in the first step to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[12]

-

Acylase Hydrolysis: In a second reactor, immobilized GL-7-ACA acylase (GLA) hydrolyzes GL-7-ACA to produce 7-ACA and glutaric acid.[8][12]

-

Purification: The final 7-ACA product is crystallized from the aqueous solution, filtered, and dried.

The most recent innovation is the use of a single enzyme, Cephalosporin C Acylase (CCA), to directly convert CPC to 7-ACA, simplifying the process.[8]

-

Direct Hydrolysis: Immobilized CCA, sourced from various bacterial strains (e.g., Pseudomonas species), is added to a solution of Cephalosporin C.[2][8]

-

Reaction Conditions: The reaction is performed under optimized conditions. For example, using purified ECS protein (a type of CCA), the reaction can be run with 5 mg/ml CPC in a Tris-Cl buffer (pH 9.6) at 25°C for 6 hours.[13]

-

Isolation: Following the reaction, 7-ACA is isolated from the mixture, typically through crystallization by pH adjustment.

Quantitative Data Comparison

| Production Method | Key Reagents/Enzymes | Temperature | Yield | Advantages | Disadvantages |

| Chemical Cleavage | PCl₅, Dimethylaniline, Chlorosilanes | -75°C to 30°C | High | Well-established, high throughput | Use of toxic/polluting reagents, harsh conditions, high energy cost[8][10] |

| Two-Step Enzymatic | D-Amino Acid Oxidase, GL-7-ACA Acylase | 20-25°C | 85-91%[12][14] | Environmentally friendly, mild conditions, high specificity | Two-step process, potential enzyme inactivation by H₂O₂[2] |

| One-Step Enzymatic | Cephalosporin C Acylase | ~25°C | >90% conversion[2] | Simplified process, mild conditions, eco-friendly | Enzyme availability and cost can be a factor |

| In Vivo Expression | Recombinant A. chrysogenum with CCA gene | Fermentation Temp. | ~1701 µg/mL (~30% of CPC converted)[13] | Direct fermentation product, reduces downstream processing | Lower overall yield compared to in vitro methods currently |

The Alternative Core: 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

7-ADCA is another crucial intermediate, particularly for the synthesis of orally active cephalosporins like cephalexin (B21000) and cefadroxil.[15] Unlike 7-ACA, which is derived from Cephalosporin C, 7-ADCA is typically produced from penicillins through a ring expansion process.[16][17]

The industrial process generally starts with Penicillin G or V. It involves a multi-step chemical synthesis to expand the five-membered thiazolidine ring of the penicillin nucleus into the six-membered dihydrothiazine ring characteristic of cephalosporins.[16][18] More recently, bioprocesses have been developed where a transformed Penicillium chrysogenum strain, expressing an expandase gene (e.g., cefE from Streptomyces clavuligerus), can convert a penicillin intermediate into a 7-ADCA precursor.[18]

A Landmark in Synthesis: Woodward's Total Synthesis of Cephalosporin C

In 1966, Robert B. Woodward reported the first total synthesis of Cephalosporin C, a monumental achievement in organic chemistry that was presented in his Nobel lecture.[19][20] The synthesis was a multi-step, complex endeavor that started from the readily available amino acid L-cysteine.[19][20] This ingenious choice provided half of the carbon framework and one of the key chiral centers of the final molecule.[19] The synthesis involved the careful construction of the β-lactam ring, followed by the annulation of the dihydrothiazine ring, and finally, the attachment of the aminoadipic acid side chain.[20] While not commercially viable for industrial production, Woodward's synthesis was a landmark that validated the structure of Cephalosporin C and showcased the power of synthetic organic chemistry.

Analytical Methods for Intermediate Characterization

The analysis and quality control of cephalosporin intermediates are critical for pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination of these compounds.[21][22] Reversed-phase HPLC methods, typically using a C18 column, can effectively separate and quantify Cephalosporin C, 7-ACA, 7-ADCA, and other related impurities and byproducts.[22] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also employed for structural elucidation and confirmation.[23]

Conclusion

From a mold found in Sardinian seawater to a global arsenal (B13267) of life-saving drugs, the journey of cephalosporins is a testament to scientific curiosity and innovation. The discovery of Cephalosporin C and the subsequent development of methods to produce its core intermediates, 7-ACA and 7-ADCA, were transformative events in medicine. These intermediates are not merely chemical curiosities; they are the versatile platforms that have enabled the generation of successive classes of cephalosporin antibiotics, each with tailored properties to combat evolving bacterial resistance. The ongoing refinement of their production, shifting from harsh chemical processes to elegant and sustainable enzymatic and biosynthetic methods, continues to shape the future of antibiotic manufacturing, ensuring that these vital medicines remain accessible and effective for generations to come.

References

- 1. synarchive.com [synarchive.com]

- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 3. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 7. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-ACA - Wikipedia [en.wikipedia.org]

- 10. EP0496993B1 - Enzymatic process for preparing 7-aminocephalosporanic acid and derivatives - Google Patents [patents.google.com]

- 11. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]

- 12. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

- 15. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. EP0532341A1 - Novel bioprocess for preparing 7-ADCA - Google Patents [patents.google.com]

- 19. ias.ac.in [ias.ac.in]

- 20. thieme-connect.com [thieme-connect.com]

- 21. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 22. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA): A Core Intermediate in Cephalosporin Synthesis

Introduction

7-Amino-3-chloro-3-cephem-4-carboxylic acid, commonly known as 7-ACCA, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor for the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor.[1][2] The structural integrity and purity of 7-ACCA are critical determinants for the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of 7-ACCA, including its chemical properties, synthesis methodologies, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 7-ACCA

7-ACCA is a white to off-white crystalline powder. A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₃S | [1][3][4] |

| Molecular Weight | 234.66 g/mol | [1][3][4] |

| CAS Number | 53994-69-7 | [1] |

| Appearance | White or off-white crystalline powder | [4] |

| Solubility | Data not readily available in reviewed literature. | |

| Storage Conditions | 2-8°C | [5] |

Synthesis of 7-ACCA

The synthesis of 7-ACCA is a multi-step process that can be achieved through various chemical and enzymatic routes. The choice of a particular synthetic pathway often depends on factors such as yield, purity, cost-effectiveness, and environmental impact.

Chemical Synthesis Routes

Several chemical synthesis strategies for 7-ACCA have been developed, often involving the modification of a penicillin or cephalosporin precursor. A commonly cited approach involves the chlorination of a 3-hydroxycephalosporin intermediate followed by the removal of protecting groups.

A multi-step chemical synthesis route starting from an ENM compound 1 has been reported with a high overall yield. This process involves bromination, cyclization, chlorination, and subsequent deprotection steps to yield 7-ACCA.[4][6] Another method involves the reductive cleavage of a p-nitrobenzyl (PNB) ester of a 7-ACCA precursor using iron powder in an acidic medium.[7]

Enzymatic Synthesis

Enzymatic methods for the synthesis of 7-ACCA are gaining prominence due to their milder reaction conditions, higher specificity, and reduced environmental footprint compared to traditional chemical methods. A prevalent enzymatic approach involves the use of immobilized penicillin G acylase to deacylate a precursor, 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid, to yield 7-ACCA.[2][8][9] This reaction is typically carried out in an aqueous medium under controlled pH and temperature.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for 7-ACCA is a critical decision in the drug development process. Table 2 provides a comparative overview of different reported synthesis methods, highlighting key parameters such as yield and purity.

| Synthesis Method | Key Steps | Reported Yield | Reported Purity | Reference |

| Chemical Synthesis from ENM Compound 1 | Bromination, cyclization, chlorination, deprotection | Up to 92.7% | >98.0% | [4][6] |

| Chemical Synthesis via Reductive Cleavage | Reductive cleavage of p-nitrobenzyl ester with iron powder | 72.5% (molar yield) | Not specified | [7] |

| Enzymatic Synthesis | Hydrolysis and enzymatic cleavage using immobilized penicillin G acylase | Up to 85.0% | >98.5% | [8][9][10][11] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of 7-ACCA. The following sections provide methodologies for a representative enzymatic synthesis and a common analytical technique.

Enzymatic Synthesis of 7-ACCA

This protocol is based on the enzymatic deacylation of 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid.

Materials:

-

7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid

-

Immobilized penicillin G acylase

-

Water

-

Sodium bicarbonate solution (8%)

-

Sodium carbonate solution (9%)

-

Dilute hydrochloric acid

Procedure:

-

Suspend 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid in water (e.g., a 1:15 to 1:20 mass ratio of starting material to water).[2]

-

While stirring, adjust the pH of the suspension to 7.0-7.2 by the dropwise addition of 8% sodium bicarbonate solution until the starting material dissolves.[8][9]

-

Add immobilized penicillin G acylase to the solution (e.g., a 1:0.25 to 1:0.3 mass ratio of starting material to enzyme).[2]

-

Maintain the pH of the reaction mixture at 7.9-8.0 by the controlled addition of 9% sodium carbonate solution.[8][9]

-

Monitor the reaction until completion, indicated by a stable pH for at least 10 minutes.[8][9]

-

Upon completion, remove the immobilized enzyme by filtration.[2][8]

-

Adjust the pH of the filtrate to 2.0-3.0 with dilute hydrochloric acid to induce the crystallization of 7-ACCA.[8][9]

-

Collect the crystalline product by suction filtration, wash with water, and dry under vacuum.[8][9]

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 7-ACCA and quantifying any related impurities.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v). The exact composition may need optimization.

-

Detection: UV spectrophotometer at 254 nm.

-

Column Temperature: 35°C.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of 7-ACCA and any known impurities at various concentrations in a suitable diluent.

-

Prepare the sample solution of the synthesized 7-ACCA.

-

Set up the HPLC system with the specified conditions and allow it to equilibrate.

-

Inject the standard solutions to establish a calibration curve and determine the retention times of the analyte and impurities.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the purity of the 7-ACCA sample by comparing the peak areas.

Biological Activity and Signaling Pathways

The primary biological relevance of 7-ACCA is as a key structural component of cephalosporin antibiotics. The core mechanism of action of these antibiotics is the inhibition of bacterial cell wall synthesis.[1] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1]

It is important to note that 7-ACCA itself is an intermediate and not typically studied in the context of complex signaling pathways within human or other mammalian systems. Its role is primarily in the chemical synthesis of the final drug product. Therefore, detailed signaling pathway diagrams involving 7-ACCA are not applicable in the same way they would be for a biologically active drug molecule that interacts with cellular signaling cascades.

Experimental and Logical Workflows

To visualize the process of 7-ACCA production and its subsequent use, the following diagrams illustrate a typical synthesis and analysis workflow, as well as the logical relationship of 7-ACCA to the final antibiotic product.

References

- 1. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 5. 7-Amino-3-chloro cephalosporanic acid | 53994-69-7 | FA34171 [biosynth.com]

- 6. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 7. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 8. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]

- 9. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of cephalosporin nucleus 7-ACCA [journal.buct.edu.cn]

In-Depth Technical Guide: Solubility and Stability of 7-Amino-3-chloro-cephalosporanic Acid (7-ACCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3-chloro-cephalosporanic acid (7-ACCA) is a pivotal intermediate in the semi-synthetic production of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor (B193732). The physicochemical properties of 7-ACCA, particularly its solubility and stability, are critical parameters that influence its handling, purification, reaction kinetics during the synthesis of the final active pharmaceutical ingredient (API), and the overall efficiency of the manufacturing process. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-ACCA, outlines detailed experimental protocols for their determination, and presents visual workflows to aid in experimental design.

Solubility Profile of 7-ACCA

The solubility of 7-ACCA is influenced by the presence of both a weakly basic amino group and a weakly acidic carboxylic acid group, making its solubility highly dependent on the pH of the medium.

Aqueous Solubility

Quantitative data on the aqueous solubility of 7-ACCA across a wide pH range is limited in publicly available literature. However, qualitative descriptions indicate that it is slightly soluble in acidic aqueous solutions, particularly with heating. Due to its amphoteric nature, the solubility of 7-ACCA is expected to be at its minimum at its isoelectric point and increase in both acidic and alkaline conditions.

Table 1: Aqueous Solubility of 7-ACCA

| pH | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Acidic | Heated | Slightly Soluble | Qualitative Observation | --INVALID-LINK-- |

| Hypothetical Data Points for Illustrative Purposes | ||||

| 2.0 | 25 | Value | e.g., HPLC-UV | |

| 4.0 | 25 | Value | e.g., HPLC-UV | |

| 7.0 | 25 | Value | e.g., HPLC-UV | |

| 9.0 | 25 | Value | e.g., HPLC-UV |

Note: The hypothetical data points are included to illustrate how experimental data would be presented. Actual quantitative values require experimental determination.

Solubility in Organic Solvents

The solubility of 7-ACCA in organic solvents is generally low. It has been reported to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) with heating and sonication.

Table 2: Solubility of 7-ACCA in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Heated & Sonicated | Slightly Soluble | Qualitative Observation | --INVALID-LINK-- |

| Methanol | 25 | Value | e.g., HPLC-UV | |

| Ethanol | 25 | Value | e.g., HPLC-UV | |

| Acetone | 25 | Value | e.g., HPLC-UV | |

| Acetonitrile | 25 | Value | e.g., HPLC-UV | |

| Dichloromethane | 25 | Value | e.g., HPLC-UV |

Note: The table is structured for the inclusion of experimentally determined quantitative solubility data.

Stability Profile of 7-ACCA

The stability of 7-ACCA is a critical factor for its storage and use in synthesis. The presence of the β-lactam ring makes the molecule susceptible to degradation under various conditions, particularly hydrolysis.

pH-Dependent Stability in Aqueous Solutions

Table 3: Stability of 7-ACCA in Aqueous Buffers (Illustrative)

| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, h) | Degradation Products |

| 2.0 | 37 | Value | Value | e.g., β-lactam ring-opened products |

| 7.0 | 37 | Value | Value | e.g., Minor degradation |

| 9.0 | 37 | Value | Value | e.g., β-lactam ring-opened products |

Note: This table provides a template for presenting results from a systematic pH-stability study.

Thermal Stability

Elevated temperatures can accelerate the degradation of 7-ACCA. The specific degradation pathways and kinetics at different temperatures need to be experimentally determined.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many pharmaceutical compounds. Photostability studies are essential to determine appropriate handling and storage conditions for 7-ACCA.

Degradation Pathways

Based on the known degradation of other cephalosporins, the primary degradation pathway for 7-ACCA is expected to be the hydrolysis of the β-lactam ring. This can be followed by other reactions, such as rearrangement of the dihydrothiazine ring.

Caption: Proposed primary degradation pathway of 7-ACCA.

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of 7-ACCA. These protocols are based on standard pharmaceutical analysis techniques and should be adapted and validated for specific laboratory conditions.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of 7-ACCA can be determined using the shake-flask method.

-

Preparation of Solutions: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7, 9) and select a range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO).

-

Equilibration: Add an excess amount of 7-ACCA to a known volume of each solvent in a sealed container. Agitate the containers at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of 7-ACCA using a validated stability-indicating HPLC-UV method.

Caption: Workflow for solubility determination by the shake-flask method.

Stability Study: Forced Degradation and Kinetics

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve 7-ACCA in 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dissolve 7-ACCA in 0.1 M NaOH and incubate at a controlled temperature (e.g., 40 °C).

-

Oxidative Degradation: Treat a solution of 7-ACCA with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid 7-ACCA to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of 7-ACCA to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

-

Data Analysis: Plot the natural logarithm of the remaining 7-ACCA concentration versus time to determine the degradation rate constant (k) and the half-life (t½) for each condition.

Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is crucial for accurately quantifying 7-ACCA in the presence of its degradation products. The following is a proposed starting method that would require validation.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV at a wavelength determined by the UV spectrum of 7-ACCA (e.g., 254 nm).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of 7-Amino-3-chloro-cephalosporanic acid and provided a framework for its experimental determination. While quantitative data in the public domain is scarce, the provided protocols and workflows offer a robust starting point for researchers and drug development professionals to generate the necessary data for process optimization, formulation development, and regulatory compliance. Accurate characterization of the solubility and stability of 7-ACCA is indispensable for the efficient and controlled synthesis of cefaclor and other related cephalosporin antibiotics.

The Pivotal Role of 7-ACCA in Cefaclor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) as the key intermediate in the synthesis of the second-generation cephalosporin (B10832234) antibiotic, cefaclor (B193732). This document provides a comprehensive overview of the primary synthetic pathways for both 7-ACCA and its subsequent conversion to cefaclor, with a focus on enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in the field of drug development and manufacturing.

Introduction to 7-ACCA and its Significance

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a crucial building block in the semi-synthesis of cefaclor, an antibiotic widely used to treat a variety of bacterial infections.[1][2][3] The chlorine substituent at the 3-position of the cephem ring is a key structural feature that contributes to the enhanced biological activity of cefaclor.[1] The primary synthetic routes to cefaclor hinge on the efficient acylation of the 7-amino group of 7-ACCA with a D-phenylglycine derivative. This guide will delve into the prevalent methods for producing 7-ACCA and its subsequent conversion into the final active pharmaceutical ingredient.

Synthesis of the Key Intermediate: 7-ACCA

The industrial production of 7-ACCA is primarily achieved through two main synthetic routes: the transformation of 7-aminocephalosporanic acid (7-ACA) and the ring expansion of penicillin G.[2]

Synthesis of 7-ACCA from 7-ACA

A common pathway to 7-ACCA involves the chemical modification of 7-ACA, a readily available starting material derived from the fermentation of Cephalosporium acremonium. This multi-step process typically involves the protection of the amino and carboxyl groups, followed by the introduction of the chloro group at the C-3 position and subsequent deprotection.

Synthesis of 7-ACCA via Penicillin Ring Expansion

An alternative and widely employed industrial method is the ring expansion of penicillin G. This intricate process transforms the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring of the cephalosporin core. This route involves several chemical transformations, including oxidation and cyclization steps.[2]

A generalized workflow for the synthesis of 7-ACCA from a protected 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid intermediate is outlined below.

Cefaclor Synthesis from 7-ACCA

The conversion of 7-ACCA to cefaclor is achieved by attaching the D-phenylglycine side chain to the 7-amino group. This can be accomplished through either enzymatic or chemical methods.

Enzymatic Synthesis of Cefaclor

The enzymatic approach is often preferred due to its high specificity, milder reaction conditions, and reduced environmental impact. Immobilized penicillin G acylase (PGA) or α-amino acid ester hydrolases are commonly employed for this kinetically controlled synthesis.[4][5][6]

The general mechanism involves the enzyme first being acylated by an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (D-PGM). This acyl-enzyme intermediate then reacts with 7-ACCA to form cefaclor.[6] A competing hydrolysis reaction, where the acyl-enzyme intermediate reacts with water, can reduce the overall yield.[6]

The following is a representative protocol for the enzymatic synthesis of cefaclor, based on procedures described in the literature.[1][7][8]

-

Reaction Setup: A reactor equipped with a sieve bottom is charged with immobilized Penicillin G acylase.

-

Substrate Addition: A solution of 7-ACCA and sodium sulfite (B76179) in water is added to the reactor at a controlled temperature (e.g., 20°C).

-

pH Adjustment: The pH of the mixture is adjusted to approximately 7.0 with a suitable base, such as ammonia.

-

Acyl Donor Addition: An activated form of D-phenylglycine, such as D-phenylglycine methyl ester hydrochloride (PGM HCl), is added to initiate the reaction. In some protocols, the PGM solution is dosed into the reactor over a period of time to maintain a low molar ratio of PGa to 7-ACCA, which can minimize the formation of by-products.[7][9]

-

Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 150 minutes), with the pH maintained at a constant value.

-

Product Recovery: Upon completion, the reaction mixture is cooled, and the pH is lowered (e.g., to 5.3) to facilitate product precipitation. The solid cefaclor is then collected by filtration, washed with water and an organic solvent like acetone, and dried.[1][7][8]

| Parameter | Value | Reference |

| Enzyme | Immobilized Penicillin G Acylase (mutant Phe-B24-Ala) | [1][8] |

| Reactants | 7-ACCA, D-phenylglycine methyl ester HCl (PGM HCl) | [1][7][8] |

| Molar Ratio (PGM:7-ACCA) | < 1.5 | [9] |

| Temperature | 12°C, linearly decreased to 2°C | [8] |

| pH | 7.0 | [1][7][8] |

| Reaction Time | ~190 minutes | [8] |

| Conversion of 7-ACCA | >95% | [7] |

| Final Cefaclor Purity | >99% | [8] |

Chemical Synthesis of Cefaclor

Chemical synthesis offers an alternative route to cefaclor, often employing a Dane salt (a potassium salt of a D-phenylglycine derivative) as the acylating agent.

A general procedure for the chemical synthesis of cefaclor from 7-ACCA is as follows:[1]

-

Silylation: 7-ACCA is suspended in a solvent such as dichloromethane, and a silylating agent is added to protect the carboxyl group.

-

Acylation: In a separate vessel, the Dane salt is activated. This activated side chain is then added to the silylated 7-ACCA solution at a low temperature.

-

Condensation: The reaction mixture is allowed to warm, and the condensation reaction proceeds.

-

Hydrolysis: An acid is added to hydrolyze the silylated ester and any remaining protecting groups.

-

Purification: The aqueous layer containing the cefaclor salt is separated, treated with activated carbon for decolorization, and the pH is adjusted to precipitate the cefaclor.

-

Crystallization and Isolation: The precipitated cefaclor is allowed to crystallize, then filtered, washed, and dried.

| Parameter | Value/Reagent | Reference |

| Starting Materials | 7-ACCA, Dane potassium salt | [1] |

| Silylating Agent | e.g., Trimethylchlorosilane, Hexamethyldisilazane | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | Silylation: 40-46°C; Condensation: -15°C to room temp. | [1] |

| Initial 7-ACCA Purity | ≥98.0% | [1] |

| Initial Dane Salt Purity | ≥99% | [1] |

Purification and Analysis of Cefaclor

Regardless of the synthetic route, the final product requires purification to meet pharmaceutical standards. Common purification techniques include:

-

Crystallization: Cefaclor is typically isolated and purified by crystallization from the reaction mixture, often by adjusting the pH to its isoelectric point.[1][8]

-

Washing: The crystalline product is washed with water and organic solvents to remove residual reactants and by-products.[1][8]

-

Decolorization: Activated carbon is often used to remove colored impurities.[1]

The purity and concentration of cefaclor are typically determined using High-Performance Liquid Chromatography (HPLC).

Conclusion

7-ACCA is an indispensable intermediate in the synthesis of cefaclor. The choice between enzymatic and chemical acylation methods for the conversion of 7-ACCA to cefaclor depends on various factors, including cost, efficiency, and environmental considerations. The enzymatic route offers a greener and more specific approach, while chemical methods provide a well-established alternative. Continuous optimization of both the synthesis of 7-ACCA and its subsequent conversion to cefaclor is crucial for the efficient and sustainable production of this important antibiotic. This guide provides a foundational understanding of these key processes for professionals engaged in the research and development of cephalosporin antibiotics.

References

- 1. CN105769873A - Cefaclor preparation and preparation method thereof - Google Patents [patents.google.com]

- 2. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6020151A - Process for the production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN1190440A - Process for production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]

- 8. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]

- 9. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

A Comprehensive Technical Review of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-3-chloro-3-cephem-4-carboxylic acid, commonly known as 7-ACCA, is a pivotal intermediate in the semi-synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor (B193732).[1][2][3][4] This technical guide provides an in-depth literature review of 7-ACCA, focusing on its synthesis, chemical properties, and applications. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

Introduction

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a core structural component of various cephalosporin antibiotics.[5][6] Its chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring with a chlorine substituent at the C-3 position, is fundamental to its reactivity and the biological activity of its derivatives.[2] The primary application of 7-ACCA lies in its role as a precursor to cefaclor, a widely used oral antibiotic for treating a range of bacterial infections.[3] The synthesis of 7-ACCA is a critical step in the manufacturing of cefaclor and has been the subject of extensive research to optimize yield, purity, and cost-effectiveness.[1][3]

Physicochemical Properties

7-ACCA is a white to off-white crystalline powder.[1][7] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₃S | [1][2][7][8][9][10] |

| Molecular Weight | 234.66 g/mol | [1][2][7][10] |

| CAS Number | 53994-69-7 | [2][8] |

| Melting Point | >180°C (decomposes) | [8] |

| Boiling Point | 498.9 ± 45.0 °C (Predicted) | [8] |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [8] |

| Solubility | Slightly soluble in aqueous acid (heated) and DMSO (slightly, heated, sonicated) | [8] |

Synthesis of 7-ACCA

The production of 7-ACCA can be broadly categorized into chemical synthesis and chemo-enzymatic methods.

Chemical Synthesis

Chemical synthesis routes typically involve multi-step processes starting from readily available precursors like penicillin G. A common strategy involves the expansion of the penicillin thiazolidine (B150603) ring into the cephalosporin dihydrothiazine ring, followed by chlorination and deprotection steps.

One patented method describes a synthesis starting from an ENM compound, proceeding through bromination, cyclization, chlorination, and subsequent removal of protecting groups at the C-7 and C-4 positions.[1] This process is reported to be cost-effective and suitable for industrial-scale production.[1]

Another approach involves the deprotection of a p-nitrobenzyl ester of 7-ACCA using an iron powder system in a mixed solution of hydrochloric acid, methanol, and water.[2] This method is noted for its cost-effectiveness and simpler post-reaction treatment.[2]

Step a: Bromination

-

Raw Material: ENM compound 1

-

Reagents: Bromine, Morpholine

-

Solvent: Dichloromethane

-

Temperature: -40 to -10 °C

-

Molar Ratio: Compound 1 : Bromine : Morpholine = 1 : 1.0-1.1 : 1.1-1.2

-

Product: Compound 2

Step b: Cyclization

-

Starting Material: Compound 2

-

Conditions: Acidic (e.g., HCl, H₂SO₄, or HNO₃) to a pH of 0.60-0.80

-

Catalyst: Tri-n-octyl methyl ammonium (B1175870) chloride (0.03-0.05 times the mass of compound 1)

-

Temperature: 10-30 °C

-

Reaction Time: 10-15 hours

-

Product: Compound 3

Step c: Chlorination

-

Starting Material: Compound 3

-

Reagent: Phosphorus trichloride (B1173362) (PCl₃)

-

Solvent: Dimethylformamide (DMF)

-

Molar Ratio: Compound 3 : PCl₃ = 1 : 1.2-1.5

-

Temperature: 10-30 °C

-

Reaction Time: 2-4 hours

-

Product: Compound 4

Step d: Removal of Phenylacetyl Protecting Group

-

Starting Material: Compound 4

-

Reagents: Phosphorus pentachloride, Pyridine

-

Solvent: Alcohol (e.g., methanol, ethanol, isopropanol)

-

Product: Intermediate 5

Step e: Removal of Benzhydryl Protecting Group

-

Starting Material: Intermediate 5

-

Reagents: Aluminum chloride (AlCl₃), Anisole

-

Solvent: Dichloromethane

-

Temperature: -10 to 0 °C

-

Reaction Time: 2-4 hours

-

Molar Ratio: Intermediate 5 : Anisole : AlCl₃ = 1 : 1.5-2.0 : 1.8-5

-

Final Product: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)

-

Starting Material: 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester

-

Reagents: Iron powder, Concentrated hydrochloric acid, Methanol, Water, Potassium bicarbonate (KHCO₃), Activated carbon

-

Reaction:

-

Add the starting material and iron powder to a reaction vessel.

-

Slowly add a mixed solution of concentrated HCl, methanol, and water.

-

React at 25-35 °C for 30-90 minutes.

-

Adjust the pH to 8.0 with a KHCO₃ solution.

-

Add activated carbon and stir for 5-20 minutes.

-

Filter the solution.

-

Adjust the filtrate pH to 4.0 with dilute hydrochloric acid.

-

Stir for 5-20 minutes to precipitate the product.

-

-

Final Product: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)

Chemo-enzymatic Synthesis

Chemo-enzymatic methods offer a more environmentally friendly alternative to purely chemical routes by utilizing enzymes for specific transformations, often under milder reaction conditions.

A described process uses a 3-chloro cephalosporin derivative as the starting material, which undergoes hydrolysis followed by an enzymatic cleavage to yield 7-ACCA.[11][12] This method is highlighted as being efficient and having low pollution.[11][12]

Step 1: Hydrolysis

-

Starting Material: 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid

-

Optimum Temperature: 60-65 °C

Step 2: Enzymatic Cleavage

-

Enzyme: Immobilized penicillin G acylase

-

Optimum Temperature: 30-32 °C

-

Optimum pH: 7.9-8.0

-

Procedure:

-

Dissolve the hydrolyzed intermediate in water.

-

Adjust the pH to 7.0-7.2 with a dilute sodium bicarbonate solution.

-

Add the immobilized penicillin G acylase.

-

Maintain the pH at 7.9-8.0 with a dilute sodium carbonate solution.

-

After the reaction is complete, filter to remove the enzyme.

-

Adjust the filtrate pH to 2.0-3.0 with dilute hydrochloric acid to precipitate the product.

-

Filter, wash, and dry the product.

-

-

Final Product: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)

Quantitative Data Summary

The following table summarizes the reported yields and purity for various 7-ACCA synthesis methods.

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield | Purity | Reference |

| Multi-step Chemical Synthesis | ENM compound 1 | Bromine, PCl₃, PCl₅, AlCl₃ | Up to 92.7% | > 98.0% | [1] |

| Reductive Deprotection | 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester | Iron powder, HCl | 72.5% (molar) | Not specified | [2][13] |

| Chemo-enzymatic Synthesis | 3-chloro cephalosporin | Immobilized penicillin G acylase | Up to 85.0% | Up to 99% | [11][12] |

Mechanism of Action and Applications

7-ACCA itself is an intermediate and not the final active pharmaceutical ingredient.[2][4] Its primary importance lies in its role as a key building block for the synthesis of cefaclor.[3] The antibacterial activity of cefaclor, and other cephalosporins, stems from their ability to inhibit the synthesis of the bacterial cell wall.[2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately, cell lysis.[2]

Visualizations

Chemical Synthesis Workflow

Caption: A flowchart of the multi-step chemical synthesis of 7-ACCA.

Chemo-enzymatic Synthesis Workflow

Caption: A workflow diagram for the chemo-enzymatic synthesis of 7-ACCA.

Role of 7-ACCA in Cefaclor Synthesis

Caption: The role of 7-ACCA as a key intermediate in the synthesis and therapeutic action of Cefaclor.

Conclusion

7-Amino-3-chloro-3-cephem-4-carboxylic acid is a critical molecule in the pharmaceutical industry, enabling the production of the essential antibiotic cefaclor. The synthesis of 7-ACCA has evolved to include both high-yield chemical processes and more sustainable chemo-enzymatic routes. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers working on the development and optimization of cephalosporin antibiotic manufacturing. Further research into novel enzymatic and green chemistry approaches could lead to even more efficient and environmentally benign production methods for this vital pharmaceutical intermediate.

References

- 1. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 2. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 8. 7-ACCA [chembk.com]

- 9. pipitech.com [pipitech.com]

- 10. 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of cephalosporin nucleus 7-ACCA [journal.buct.edu.cn]

- 13. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) from a 7-ACA Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a pivotal intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor. This document provides detailed protocols for the chemical synthesis of 7-ACCA from a readily available 7-aminocephalosporanic acid (7-ACA) derivative. The described methodology involves a multi-step process including chlorination of a 3-hydroxy cephem intermediate followed by the removal of protecting groups at the C-7 amino and C-4 carboxyl positions. An alternative enzymatic deacylation step for the C-7 position is also presented, offering a milder and more environmentally benign approach. All quantitative data is summarized for clarity, and a detailed workflow of the chemical synthesis is provided.

Introduction

The synthesis of 7-ACCA is a critical step in the manufacturing of cefaclor, a widely used oral antibiotic. The primary challenge in the synthesis of 7-ACCA lies in the selective chlorination at the C-3 position and the subsequent efficient deprotection of the molecule without compromising the sensitive β-lactam ring. This application note details a robust chemical synthesis pathway starting from a protected 3-hydroxy cephalosporanic acid derivative, which can be derived from 7-ACA.

Chemical Synthesis Pathway

The overall chemical synthesis of 7-ACCA from 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves three key stages:

-

Chlorination of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is replaced with a chlorine atom.

-

Deprotection of the C-7 Amino Group: The phenylacetyl protecting group is removed from the amino group at the C-7 position.

-

Deprotection of the C-4 Carboxyl Group: The diphenylmethyl ester protecting group is cleaved to yield the final carboxylic acid.

Experimental Workflow: Chemical Synthesis of 7-ACCA

Caption: Chemical synthesis workflow for 7-ACCA.

Experimental Protocols

Protocol 1: Chemical Synthesis of 7-ACCA